

Akt1-IN-3: A Comprehensive Technical Guide to its Structure, Synthesis, and Activity

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of **Akt1-IN-3**, a potent and selective inhibitor of the Akt1 kinase. The document details the compound's chemical structure, a likely synthetic route based on patent literature, and its reported biological activity. Furthermore, it outlines key experimental protocols for its synthesis and evaluation and visualizes the relevant biological pathways and experimental workflows using Graphviz diagrams. This guide is intended to serve as a valuable resource for researchers and drug development professionals working on Akt pathway modulation.

Introduction to Akt1 and its Role in Cellular Signaling

The serine/threonine kinase Akt1, also known as Protein Kinase B alpha (PKBα), is a critical node in the phosphoinositide 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) signaling pathway.[1][2] This pathway is fundamental in regulating a multitude of cellular processes, including cell growth, proliferation, survival, metabolism, and angiogenesis.[3][4][5] The activation of Akt1 is initiated by various upstream signals, such as growth factors and hormones, which lead to the production of phosphatidylinositol (3,4,5)-trisphosphate (PIP3) by PI3K at the plasma membrane.[1] Akt1, through its pleckstrin homology (PH) domain, is recruited to the membrane where it is activated via phosphorylation at two key residues:



threonine 308 (T308) by phosphoinositide-dependent kinase 1 (PDK1) and serine 473 (S473) by the mTOR complex 2 (mTORC2).[1]

Once activated, Akt1 phosphorylates a wide array of downstream substrates, thereby controlling their activity and orchestrating complex cellular responses.[1] Dysregulation of the Akt signaling pathway is a common feature in many human diseases, particularly in cancer, where it contributes to tumor progression, resistance to therapy, and metastasis.[2] Consequently, the development of potent and selective Akt inhibitors is a major focus in oncological drug discovery.

Chemical Structure and Properties of Akt1-IN-3

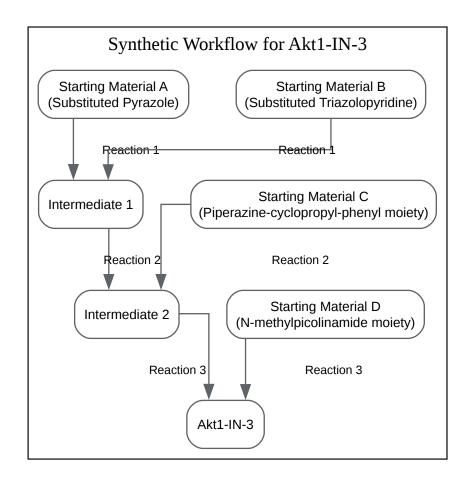
Akt1-IN-3 is a novel small molecule inhibitor of Akt1. Its chemical and physical properties are summarized in the table below.

| Property | Value | |
|-------------------|---|--|
| IUPAC Name | 4-(4-((1r,2r)-2-(4-(7-((1-isopropyl-1H-pyrazol-4-yl)amino)-[1][3][6]triazolo[1,5-a]pyridin-2-yl)phenyl)cyclopropyl)piperazin-1-yl)-N-methylpicolinamide | |
| Molecular Formula | С37Н33N7О | |
| Molecular Weight | 623.70 g/mol | |
| CAS Number | 3033576-50-7 | |
| Appearance | Solid | |
| Solubility | Soluble in DMSO | |

Synthesis of Akt1-IN-3

The synthesis of **Akt1-IN-3** is detailed in the patent WO2024064026A1. While the specific example is not explicitly named "**Akt1-IN-3**", the synthesis of a compound matching its structure is described. The overall synthetic strategy involves a multi-step sequence, likely culminating in a key coupling reaction to assemble the final molecule. A plausible synthetic workflow is depicted below.





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Caption: A generalized synthetic workflow for **Akt1-IN-3**.

Detailed Experimental Protocol (Hypothetical)

Based on the general methodologies described in patent WO2024064026A1 for analogous compounds, a likely experimental protocol for the final coupling step (Reaction 3) is provided below. This is a representative protocol and may require optimization.

Reaction 3: Amide Coupling to Yield Akt1-IN-3

- Materials:
 - Intermediate 2 (1.0 eq)
 - 4-carboxy-N-methylpicolinamide (Starting Material D, 1.1 eq)



- HATU (1,1'-[Azobis(cyclohexanecarbonitrile)]) (1.2 eq)
- DIPEA (N,N-Diisopropylethylamine) (3.0 eq)
- Anhydrous DMF (Dimethylformamide)

Procedure:

- To a solution of Intermediate 2 in anhydrous DMF, add 4-carboxy-N-methylpicolinamide,
 HATU, and DIPEA.
- Stir the reaction mixture at room temperature for 12-24 hours under an inert atmosphere (e.g., nitrogen or argon).
- Monitor the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS).
- Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to afford Akt1-IN-3.

Characterization:

 Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Biological Activity and Data Presentation

Akt1-IN-3 is a potent inhibitor of the Akt1 kinase. The primary reported activity is its ability to inhibit the E17K mutant of Akt1, a common activating mutation found in various cancers.



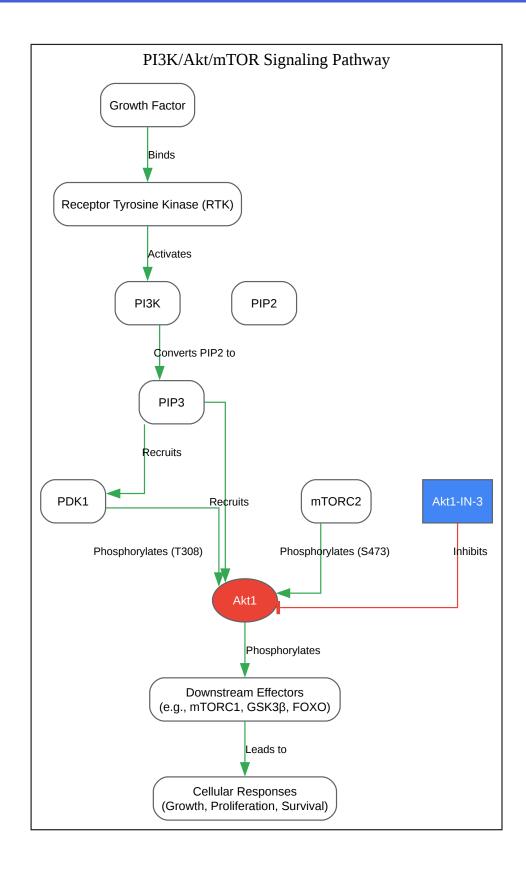
| Assay Type | Target | IC ₅₀ (nM) | Reference |
|----------------------------|-----------|-----------------------|---------------------------|
| Kinase Inhibition Assay | Akt1-E17K | < 15 | MedchemExpress Datasheet |

Further quantitative data, such as selectivity against other kinases (Akt2, Akt3, and other related kinases) and cell-based potency, are likely detailed within the full patent documentation (WO2024064026A1).

Akt1 Signaling Pathway

The following diagram illustrates the central role of Akt1 in the PI3K/Akt/mTOR signaling cascade and highlights the point of inhibition by **Akt1-IN-3**.





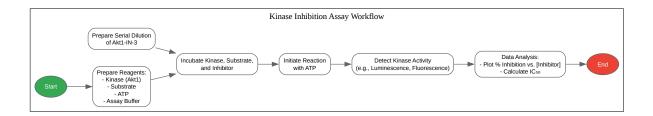
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Caption: The PI3K/Akt/mTOR signaling pathway and the inhibitory action of Akt1-IN-3.



Experimental Workflow for Kinase Inhibition Assay

The following diagram outlines a typical workflow for assessing the inhibitory activity of a compound like **Akt1-IN-3** against its target kinase.



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Caption: A standard workflow for determining the IC₅₀ of a kinase inhibitor.

Conclusion

Akt1-IN-3 represents a significant tool for researchers investigating the complexities of the Akt signaling pathway. Its high potency against the clinically relevant E17K mutant of Akt1 makes it a valuable probe for studying the roles of this specific oncoprotein in cancer biology. The information provided in this guide, from its chemical synthesis to its biological context, is intended to facilitate further research and development efforts targeting the Akt pathway. The detailed protocols and visual diagrams serve as a practical resource for the scientific community.

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- To cite this document: BenchChem. [Akt1-IN-3: A Comprehensive Technical Guide to its Structure, Synthesis, and Activity]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12375037#akt1-in-3-structure-and-synthesis]

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